7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by the presence of bromine, trifluoromethyl, and dihydronaphthalenone groups
Scientific Research Applications
7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It is employed in studies to understand its biological activity and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthalenones, while oxidation and reduction can lead to different oxidation states of the compound.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-5-(trifluoromethyl)-1H-indole
- 3-Bromo-5-fluorophenol
- 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole
Uniqueness
Compared to similar compounds, 7-Bromo-5-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one stands out due to its specific combination of bromine and trifluoromethyl groups on the dihydronaphthalenone scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
7-bromo-5-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGOZFCNWAHTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2C(F)(F)F)Br)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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